1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose
Overview
Description
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is a derivative of deoxyribose, a sugar molecule that is a key component of DNA. This compound is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 1, 3, and 5 of the deoxyribose molecule. It is commonly used in organic synthesis and as an intermediate in the preparation of various biologically active molecules .
Mechanism of Action
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, also known as (4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate, is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions . This compound plays a key role in the synthesis of carbohydrates and is often used as an important intermediate in organic synthesis .
Target of Action
It’s known that this type of sugar exists in the form of deoxyribose in dna . It’s used to develop nucleoside analogs, glycopeptides, glycolipids, and other bioactive compounds .
Mode of Action
It’s known that this compound is an important component in the synthesis of various biologically relevant molecules .
Biochemical Pathways
Given its role in the synthesis of various biologically relevant molecules, it can be inferred that it may influence multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a white to off-white powder , suggesting that it may be administered orally or intravenously
Result of Action
Given its role in the synthesis of various biologically relevant molecules, it can be inferred that it may have multiple effects at the molecular and cellular levels .
Action Environment
The compound should be stored at 0-8°C . It’s known that the compound is a white to off-white powder , suggesting that it may be sensitive to light, moisture, and temperature. These environmental factors could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that this type of sugar exists in the form of deoxyribose in DNA . It is used in the development of nucleoside analogs, glycopeptides, glycolipids, and other bioactive compounds .
Cellular Effects
Given its role in the synthesis of various bio-related molecules, it can be inferred that it may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is chemically stable and can be easily synthesized in the laboratory .
Metabolic Pathways
Given its role in the synthesis of various bio-related molecules, it is likely to be involved in several metabolic pathways .
Transport and Distribution
Given its role in the synthesis of various bio-related molecules, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Given its role in the synthesis of various bio-related molecules, it is likely to be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose can be synthesized from D-ribose through a series of chemical reactions. The process typically involves the following steps:
Ketalization: D-ribose is first converted into a ketal derivative.
Esterification: The ketal derivative is then esterified using acetic anhydride and pyridine to introduce the acetyl groups.
Reduction: The esterified product undergoes reduction to remove the ketal protecting group.
Hydrolysis and Acetylation: Finally, the product is hydrolyzed and acetylated to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-erythro-pentofuranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like alcohols or amines in the presence of catalysts.
Major Products Formed
Hydrolysis: 2-deoxy-D-erythro-pentofuranose.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: Employed in the study of DNA and RNA structures and functions.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose can be compared with other acetylated sugars and deoxyribose derivatives:
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Similar structure but different acetylation pattern.
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose: Another acetylated deoxyribose derivative with similar properties.
2-Deoxy-D-ribose: The non-acetylated form, which is a fundamental component of DNA.
These comparisons highlight the unique acetylation pattern of this compound, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
(3,5-diacetyloxyoxolan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGMBTAACMQRSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963465 | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxypentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-52-9 | |
Record name | NSC138278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxypentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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